molecular formula C15H14O3S2 B1684672 SB-3CT CAS No. 292605-14-2

SB-3CT

Cat. No.: B1684672
CAS No.: 292605-14-2
M. Wt: 306.4 g/mol
InChI Key: LSONWRHLFZYHIN-UHFFFAOYSA-N
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Description

SB-3CT is a small-molecule inhibitor that targets matrix metalloproteinases, specifically matrix metalloproteinase-2 and matrix metalloproteinase-9. These enzymes are involved in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: SB-3CT is synthesized through a multi-step process involving the reaction of 4-phenoxybenzenesulfonyl chloride with thiirane. The reaction conditions typically involve the use of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound generally follows the laboratory-scale procedures with optimization for larger-scale production. This includes ensuring high purity and yield through controlled reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions: SB-3CT undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

SB-3CT has a wide range of applications in scientific research:

Mechanism of Action

SB-3CT exerts its effects by selectively inhibiting matrix metalloproteinase-2 and matrix metalloproteinase-9. It binds to the active site of these enzymes, preventing them from degrading extracellular matrix components. This inhibition leads to reduced tumor invasion and metastasis, as well as decreased inflammation and tissue damage .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(4-phenoxyphenyl)sulfonylmethyl]thiirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S2/c16-20(17,11-14-10-19-14)15-8-6-13(7-9-15)18-12-4-2-1-3-5-12/h1-9,14H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSONWRHLFZYHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(S1)CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432359
Record name SB-3CT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292605-14-2
Record name SB 3CT compound
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292605142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-3CT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[(4-Phenoxyphenyl)sulfonyl]methyl]-thiirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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